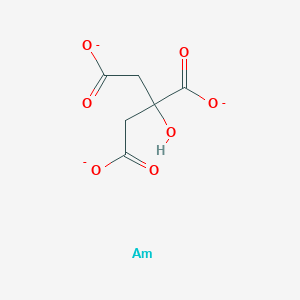

Americium citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Americium citrate is a radioactive compound that has gained interest in scientific research due to its unique properties. It is a synthetic element that was first discovered in 1944 by Glenn T. Seaborg and his team. Americium citrate is a compound that is composed of americium, a radioactive element, and citrate, a salt of citric acid. This compound has been studied for its potential applications in various fields, including medicine, industry, and environmental science.

Mécanisme D'action

The mechanism of action of americium citrate is related to its radioactive properties. Americium is a radioactive element that emits alpha particles, beta particles, and gamma rays. These particles can interact with biological tissues and cause damage to cells. The radiation emitted by americium citrate can be used to kill cancer cells in a process called radiotherapy.

Biochemical and Physiological Effects

The biochemical and physiological effects of americium citrate depend on the dose and route of exposure. At low doses, it can cause damage to DNA and other cellular components. At high doses, it can cause acute radiation sickness, which can be fatal. The toxicity of americium citrate is related to its radioactive properties and the ability of its particles to interact with biological tissues.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using americium citrate in lab experiments include its unique properties as a radioactive compound. It can be used as a radiotracer for imaging studies, as a source of radiation for industrial radiography and non-destructive testing, and as a gamma source for calibration purposes. Its limitations include the need for careful handling of radioactive materials, the potential for radiation exposure, and the cost and complexity of synthesizing the compound.

Orientations Futures

There are several future directions for the study of americium citrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of its potential applications in medicine, particularly in the field of cancer treatment. Americium citrate has been shown to be effective in killing cancer cells, and further research could lead to the development of new radiotherapy techniques. Additionally, the study of its environmental applications could lead to new insights into the movement of contaminants in soil and water. Overall, the study of americium citrate has the potential to contribute to a wide range of scientific fields.

Méthodes De Synthèse

The synthesis of americium citrate involves the reaction of americium oxide with citric acid to form a water-soluble compound. This compound can be purified and isolated using various techniques, including ion exchange chromatography and solvent extraction. The synthesis of americium citrate is a complex process that requires careful handling of radioactive materials.

Applications De Recherche Scientifique

Americium citrate has been studied for its potential applications in various scientific fields. In medicine, it has been used as a radiotracer for imaging studies. Americium citrate can be injected into the body, and its radiation can be detected using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

In industry, americium citrate has been used as a source of radiation for industrial radiography and non-destructive testing. It has also been used as a gamma source for calibration purposes.

In environmental science, americium citrate has been used as a tracer to study the movement of contaminants in soil and water. It has also been used to study the uptake of nutrients by plants.

Propriétés

Numéro CAS |

11078-88-9 |

|---|---|

Nom du produit |

Americium citrate |

Formule moléculaire |

C6H5AmO7-3 |

Poids moléculaire |

432.16 g/mol |

Nom IUPAC |

americium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Am/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3 |

Clé InChI |

JSAOIEYCKPQJQF-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am] |

SMILES canonique |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Am] |

Synonymes |

AMERICIUMCITRATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.